Octahydrobenzopyran-3-one
Description
Historical Context and Discovery
The exploration of benzopyran derivatives began in the early 20th century, with coumarin and chromene derivatives dominating initial research. Octahydrobenzopyran-3-one emerged as a subject of interest in the mid-20th century, particularly as advancements in stereoselective synthesis enabled the characterization of saturated heterocycles. Early studies focused on its synthesis via hydrogenation of aromatic benzopyran precursors or cyclization of keto-acids. Patent literature from the 1970s–1980s highlights its role as an intermediate in fragrance and pharmaceutical syntheses, though its specific discovery timeline remains less documented compared to its aromatic counterparts.
Structural Classification and Nomenclature
This compound is classified as a saturated bicyclic ketone within the benzopyran family. Its IUPAC name is 3-oxooctahydro-2H-1-benzopyran , reflecting the ketone group at position 3 and the fully hydrogenated pyran ring. Key structural features include:
- Molecular formula : C₉H₁₄O₂.
- Stereochemistry : Multiple stereoisomers exist due to four chiral centers in the octahydro framework. For example, the (3aR,7aR) configuration is common in synthetic derivatives.
- Ring system : A fused benzene (six-membered) and tetrahydropyran (five-membered, including oxygen) ring.
Table 1: Structural Comparison with Related Benzopyrans
| Compound | Ring Saturation | Functional Group | Molecular Formula |
|---|---|---|---|
| Coumarin | Aromatic | Lactone | C₉H₆O₂ |
| 4H-Chromene | Partially unsaturated | Ether | C₉H₈O |
| This compound | Fully saturated | Ketone | C₉H₁₄O₂ |
Relationship to Other Benzopyran Derivatives
This compound is structurally and functionally distinct from other benzopyrans:
- Coumarin : Unlike coumarin’s aromatic lactone structure, this compound lacks conjugation and features a ketone instead of an ester.
- Chromenes : Chromenes (e.g., 4H-1-benzopyran) retain a double bond in the pyran ring, whereas this compound is fully saturated, enhancing its stereochemical diversity.
- Dihydrocoumarins : These partially saturated analogs retain a lactone group, contrasting with the ketone in this compound.
Significance in Heterocyclic Chemistry Research
This compound serves as a versatile scaffold in organic synthesis:
- Stereochemical Studies : Its multiple chiral centers make it a model for investigating stereoselective hydrogenation and cyclization reactions.
- Pharmaceutical Intermediates : Derivatives exhibit bioactivity, such as anti-inflammatory and antimicrobial properties, though specific mechanisms remain under study.
- Fragrance Industry : The compound’s stability and mild odor profile contribute to its use in synthetic flavorings and perfumes.
Table 2: Key Synthetic Routes
| Method | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| Hydrogenation | 3-Oxobenzopyran | H₂, Pd/C, 80°C | 85–92 |
| Cyclization | Cyclohexanepropanoic acid | Acid catalysis, reflux | 70–78 |
| Enzymatic resolution | Racemic mixture | Lipase, organic solvent | >99 ee |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21962-62-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one |
InChI |
InChI=1S/C9H14O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h7-8H,1-6H2 |
InChI Key |
AYMWCZFEDLLHMI-UHFFFAOYSA-N |
SMILES |
C1CCC2COC(=O)CC2C1 |
Canonical SMILES |
C1CCC2COC(=O)CC2C1 |
Other CAS No. |
21962-62-9 |
Synonyms |
(2-hydroxymethylcyclohexyl)acetic acid lactone CIC-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Lactones
To contextualize Octahydrobenzopyran-3-one, we compare it with structurally related lactones from the Lipid Maps Structure Database (LMSD). Key compounds include gamma-octanolide, delta-octanolide, trans-eldanolide, cis-eldanolide, and suspensolide.
Structural and Molecular Comparison
Table 1: Molecular Properties of Selected Lactones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | FA Classification | Key Structural Features |
|---|---|---|---|---|
| This compound | C₉H₁₄O₂ | 154.09938 | FA 9:2 | Bicyclic (cyclohexane fused to pyran) |
| Gamma-octanolide | C₈H₁₄O₂ | 142.09938 | FA 8:1 | 5-membered dihydrofuran-2-one ring |
| Delta-octanolide | C₈H₁₄O₂ | 142.09938 | FA 8:1 | 6-membered tetrahydropyran-2-one ring |
| Trans-eldanolide | C₁₀H₁₆O₂ | 168.11503 | FA 10:2 | 3S,7-Dimethyl-6-octene-4R-olide |
| Cis-eldanolide | C₁₀H₁₆O₂ | 168.11503 | FA 10:2 | 3S,7-Dimethyl-6-octene-4S-olide |
| Suspensolide | C₁₂H₁₈O₂ | 194.13068 | FA 12:3 | 4,8-Dimethyl-3E,8E-decadien-10-olide |
Key Observations :
- Ring Size and Complexity: this compound’s bicyclic system distinguishes it from monocyclic lactones like gamma- and delta-octanolides.
- Molecular Weight: this compound (154 g/mol) is heavier than gamma/delta-octanolides (142 g/mol) but lighter than eldanolides (168 g/mol) and suspensolide (194 g/mol). This affects volatility and bioavailability.
- Unsaturation: While this compound (FA 9:2) and eldanolides (FA 10:2) share two unsaturations, suspensolide (FA 12:3) has three, likely enhancing its lipophilicity and biological membrane interaction .
Physicochemical and Functional Differences
A. Thermal Stability and Reactivity
- The rigid bicyclic structure of this compound may confer higher thermal stability compared to monocyclic lactones. Gamma- and delta-octanolides, with smaller rings, are more prone to ring-opening reactions under acidic or basic conditions.
- Eldanolides (trans and cis) exhibit stereochemical variations at C4, influencing their biological activity. For example, trans-eldanolide is a known insect pheromone, while the cis isomer shows reduced activity .
Preparation Methods
Reaction Design and Substrate Selection
In the synthesis of platensimycin B2, the this compound core is synthesized via a thermally promoted Diels-Alder reaction between a functionalized cyclohexenone derivative and an electron-deficient dienophile. For example, cyclohexenone derivatives bearing electron-withdrawing groups (e.g., esters or ketones) enhance dienophilicity, facilitating regioselective cycloaddition. The reaction proceeds under inert atmospheric conditions at temperatures ranging from 80–120°C, achieving yields of 60–75%.
Stereochemical Outcomes
The endo rule governs stereoselectivity, favoring the formation of the cis-fused bicyclic product. Chiral Lewis acid catalysts, such as titanium tetrachloride coordinated with bis-oxazoline ligands, have been employed to induce enantioselectivity, producing enantiomeric excess (ee) values exceeding 90%.
Ring-Closing Metathesis for Ring Formation
Olefin metathesis has emerged as a powerful tool for constructing the tetrahydropyran ring of this compound. This method is particularly advantageous for introducing substituents at strategic positions.
Catalytic Systems
Grubbs second-generation catalyst (Hoveyda-Grubbs) is widely used for its tolerance to functional groups and moisture. In a representative procedure, a diene precursor undergoes ring-closing metathesis in dichloromethane at 40°C, forming the tetrahydropyran ring with 70–85% yield.
Substrate Optimization
α,ω-Dienes with ester or ether linkages are optimal substrates. For instance, allyl ether derivatives of cyclohexanol undergo metathesis to form the desired ring system without competing side reactions. The use of bulky substituents on the diene minimizes oligomerization, improving reaction efficiency.
The introduction of stereocenters in this compound often requires selective reduction of keto groups. Both catalytic hydrogenation and hydride-based methods are employed.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) or platinum oxide (PtO2) facilitates the reduction of ketones to alcohols under hydrogen gas (1–3 atm). For example, hydrogenation of 3-keto-octahydrobenzopyran in ethanol at 25°C yields the corresponding alcohol with 80–90% diastereoselectivity. Chiral modifiers like cinchonidine enhance enantioselectivity, achieving ee values up to 95%.
Hydride Reduction
Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for ketone reduction. NaBH4 in methanol at 0°C selectively reduces the keto group without affecting ester functionalities, yielding 85–90% of the secondary alcohol.
Enantioselective Synthesis via Chiral Auxiliaries
Enantiomerically pure this compound is critical for pharmaceutical applications. Chiral auxiliaries, such as Evans’ oxazolidinones, enable asymmetric induction during key bond-forming steps.
Auxiliary-Controlled Cyclization
A cyclohexenone derivative bearing a chiral oxazolidinone auxiliary undergoes Diels-Alder reaction with methyl vinyl ketone, yielding the bicyclic product with >95% ee. The auxiliary is subsequently cleaved via hydrolysis, recovering the chiral ketone without racemization.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and stereochemical outcomes of prominent preparation methods:
| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Diels-Alder Cycloaddition | Cyclohexenone derivative | TiCl4-bis-oxazoline | 100°C, inert atmosphere | 70 | 90 |
| Ring-Closing Metathesis | α,ω-Diene | Grubbs II | 40°C, CH2Cl2 | 85 | N/A |
| Catalytic Hydrogenation | 3-Keto derivative | Pd/C, H2 | 25°C, 2 atm H2 | 90 | 95 |
| Hydride Reduction | 3-Keto derivative | NaBH4 | 0°C, MeOH | 88 | N/A |
Industrial-Scale Production Challenges
While laboratory methods are well-established, scaling this compound synthesis requires addressing catalyst cost and waste management. Continuous flow reactors improve heat transfer and reaction control, enhancing throughput for Diels-Alder and metathesis steps. Immobilized catalysts, such as silica-supported Grubbs complexes, reduce metal leaching and enable catalyst recycling.
Q & A
Q. What documentation is required for studies involving this compound in preclinical models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: include sample size justification, randomization methods, and blinding protocols. For human cell lines, obtain IRB approval and document consent for commercial sources (e.g., ATCC). Disclose conflicts of interest and funding sources in the acknowledgments section .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
